1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Description
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid is a heterocyclic compound featuring a tetrahydropyridine ring substituted at the 1-position with a 4-methoxyphenylsulfonyl group and a carboxylic acid moiety at the 4-position.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-3,6-dihydro-2H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-19-11-2-4-12(5-3-11)20(17,18)14-8-6-10(7-9-14)13(15)16/h2-6H,7-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMANXASCMBHLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(=CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid typically involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of sulfonamides or sulfonate esters.
Scientific Research Applications
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-carboxylic Acid
1,2,3,6-Tetrahydropyridine-4-carboxylic Acid Hydrochloride
- Molecular Formula: C₆H₉NO₂·HCl .
- Key Features : The hydrochloride salt form increases water solubility, critical for pharmaceutical formulations. The absence of a sulfonyl or other substituents simplifies the structure but may limit receptor-binding specificity.
1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic Acid
- Molecular Formula: C₁₄H₁₇NO₂ .
- Key Features : The 4-methylbenzyl group introduces lipophilicity, contrasting with the polar sulfonyl group in the target compound. This difference could influence blood-brain barrier penetration or metabolic stability.
1,2,3,6-Tetrahydropyridine-4-sulfonic Acid (DHP4S)
- Key Features: The sulfonic acid group (-SO₃H) increases acidity and polarity compared to the sulfonyl (-SO₂-) group in the target compound.
Physicochemical Properties
*Inferred from , where the unsubstituted tetrahydropyridine-4-carboxylic acid shows preference for polar solvents.
Biological Activity
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H15NO4S
- Molecular Weight : 285.33 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Potassium Channel Modulation : Some derivatives have been shown to interact with potassium channels (e.g., TASK-1) which are implicated in cardiac rhythm regulation and could be beneficial in treating arrhythmias .
- Cytotoxicity : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
Biological Activity Overview
1. Anticancer Efficacy
A study evaluating the cytotoxic effects of related compounds found that 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine derivatives induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-468). The mechanism involved the activation of caspases leading to programmed cell death .
2. Cardiovascular Applications
Another research highlighted the role of sulfonyl derivatives in modulating potassium channels. Specifically, compounds similar to 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine were noted for their potential in managing atrial fibrillation by stabilizing cardiac action potentials through TASK channel inhibition .
3. Toxicological Assessment
Research on zebrafish models indicated that exposure to related thiazolidinone compounds resulted in significant ultrastructural damage in testicular tissues. This raises concerns regarding the safety profile of these compounds when considering therapeutic applications .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
